molecular formula C13H12N2O3S B8456019 4-Amino-N-(phenylsulfonyl)benzamide

4-Amino-N-(phenylsulfonyl)benzamide

Cat. No.: B8456019
M. Wt: 276.31 g/mol
InChI Key: RQIOJOHMHGTMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-(phenylsulfonyl)benzamide: is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(phenylsulfonyl)benzamide typically involves the reaction of p-aminobenzamide with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{p-aminobenzamide} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(phenylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

4-Amino-N-(phenylsulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-(phenylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing their normal function . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Uniqueness: 4-Amino-N-(phenylsulfonyl)benzamide is unique due to its specific structure, which allows it to interact with particular molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

4-amino-N-(benzenesulfonyl)benzamide

InChI

InChI=1S/C13H12N2O3S/c14-11-8-6-10(7-9-11)13(16)15-19(17,18)12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16)

InChI Key

RQIOJOHMHGTMCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

27.2 g of the thus obtained N-(benzenesulfonyl)-p-nitrobenzamide, 270 g of water, and 5.4 g of glacial acetic acid were charged in a 1,000-ml reaction flask, 54 g of iron powder was slowly added, and a reductive reaction was carried out for 12 hours. The reaction solution was made alkaline with sodium carbonate and filtered. The transparent filtrate was acidified with acetic acid to obtain 19.8 g of N-(benzenesulfonyl)-p-aminobenzamide.
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